molecular formula C17H20N6 B11289545 1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11289545
M. Wt: 308.4 g/mol
InChI Key: WXFJBGGNBHPGTN-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the pyrrolidine and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may have different substituents or functional groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the attached groups. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

1-methyl-N-(2-methylphenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H20N6/c1-12-7-3-4-8-14(12)19-15-13-11-18-22(2)16(13)21-17(20-15)23-9-5-6-10-23/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,19,20,21)

InChI Key

WXFJBGGNBHPGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C

Origin of Product

United States

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